molecular formula C14H20ClN3O4 B11833112 N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]

Cat. No.: B11833112
M. Wt: 329.78 g/mol
InChI Key: DTJPYVDSXFZJDH-UHFFFAOYSA-N
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Description

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is a chemical compound that belongs to the class of N-Boc-protected amines. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is characterized by the presence of a tert-butyl group, a chloropyrazine moiety, and a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] typically involves the reaction of tert-butyl (3-chloropyrazin-2-yl)carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of N-Boc-protected compounds often employs scalable and sustainable methods. For instance, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the quantitative deprotection of the tert-butyl carbamate group under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine after the removal of the Boc group.

    Substitution: Depending on the nucleophile, products can include substituted pyrazines with various functional groups.

Scientific Research Applications

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, facilitating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is unique due to its chloropyrazine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other N-Boc-protected compounds.

Properties

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

tert-butyl N-(3-chloropyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-9(15)16-7-8-17-10/h7-8H,1-6H3

InChI Key

DTJPYVDSXFZJDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CN=C1Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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